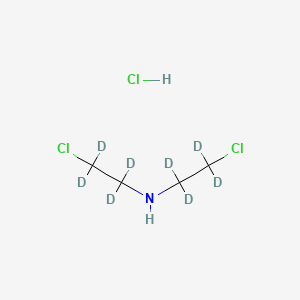

Bis(2-Chloroethyl)amine hydrochloride-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10Cl3N |

|---|---|

Molecular Weight |

186.53 g/mol |

IUPAC Name |

2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2; |

InChI Key |

YMDZDFSUDFLGMX-PHHTYKMFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC([2H])([2H])C([2H])([2H])Cl.Cl |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent Bis(2-Chloroethyl)amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.

Core Compound Data

This compound is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard. The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₄H₂D₈Cl₃N | |

| Molecular Weight | 186.54 g/mol | |

| CAS Number | 102092-04-6 | |

| Unlabeled CAS Number | 821-48-7 | |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | White to light beige crystalline powder | |

| Storage Conditions | Room temperature | |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. |

Synthesis and Mechanism of Action

Synthesis Pathway

While a detailed, publicly available synthesis protocol for this compound is not readily found, the synthetic route can be inferred from the well-established synthesis of its unlabeled counterpart and the availability of deuterated starting materials. The synthesis of Bis(2-chloroethyl)amine hydrochloride is achieved through the reaction of diethanolamine with thionyl chloride.

A plausible synthetic pathway for the deuterated analog is as follows:

Caption: Plausible synthesis pathway for this compound.

This reaction would involve the chlorination of the hydroxyl groups of Diethanolamine-d8 using a chlorinating agent like thionyl chloride, likely in an appropriate solvent.

Mechanism of Action of the Unlabeled Compound

The non-deuterated parent compound, Bis(2-Chloroethyl)amine, is a potent DNA alkylating agent. Its cytotoxic effects, which are harnessed in chemotherapy, are a result of its ability to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases. The second chloroethyl arm can then undergo a similar reaction, leading to interstrand or intrastrand DNA cross-links.

Caption: DNA alkylation mechanism of Bis(2-Chloroethyl)amine.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry assays to ensure accuracy and precision by correcting for variability in sample preparation and analysis. The following is a detailed protocol for the analysis of the unlabeled compound using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), which can be adapted for the use of the deuterated internal standard.

UHPLC-MS/MS Method for Quantification

This method is designed for the sensitive and selective quantification of Bis(2-Chloroethyl)amine, often as a genotoxic impurity in pharmaceutical substances.

Instrumentation:

-

Waters Acquity™ UPLC H-Class system coupled with a Waters Micromass Quattro Premier XE Mass Spectrometer (or equivalent).

Chromatographic Conditions:

-

Column: ACE 3 C18 (100 mm × 4.6 mm, 3 µm).

-

Mobile Phase A: 0.2% Formic Acid in Milli-Q Water.

-

Mobile Phase B: Methanol.

-

Elution Mode: Isocratic.

-

Mobile Phase Composition: 45:55 (v/v) of Mobile Phase A and Mobile Phase B.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 15 °C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive-ion Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable diluent to achieve the desired concentration.

-

Spike the sample with a known concentration of this compound as the internal standard.

-

Vortex the sample to ensure homogeneity.

-

Filter the sample through a 0.22 µm filter before injection into the UHPLC system.

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in the context of pharmaceutical quality control and pharmacokinetic studies. The unlabeled compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

**Areas

An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant biological pathways associated with Bis(2-Chloroethyl)amine hydrochloride-d8. This deuterated analogue of the well-known nitrogen mustard, nornitrogen mustard, is a valuable tool in modern research, particularly in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Bis(2-Chloroethyl)amine hydrochloride. The replacement of eight hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1][2] The physicochemical properties of deuterated compounds can exhibit slight differences from their hydrogenated analogs due to the kinetic isotope effect, which can influence factors like metabolic stability.[3][4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 102092-04-6 | Toronto Research Chemicals |

| Molecular Formula | C₄H₂D₈Cl₃N | MedChemExpress[2] |

| Molecular Weight | 186.54 g/mol | MedChemExpress[2] |

| Appearance | White to beige crystalline powder | S D Fine-Chem Limited[5] |

| Melting Point | 212 - 215 °C | S D Fine-Chem Limited[5] |

| Purity | Min. 98.50% | S D Fine-Chem Limited[5] |

| Storage | Store at room temperature | Alfa Chemistry |

Mechanism of Action: DNA Alkylation

The biological activity of Bis(2-Chloroethyl)amine is attributed to its function as a bifunctional alkylating agent.[6] The mechanism is initiated by an intramolecular cyclization to form a highly reactive aziridinium (ethyleneiminium) ion. This electrophilic intermediate then reacts with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA. This process can occur on one or both of the chloroethyl arms, leading to mono-adducts and, more significantly, inter- and intra-strand DNA cross-links.[7][8] These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

Cellular Response to DNA Damage: Signaling Pathways

The formation of DNA adducts and cross-links by nitrogen mustards triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[7] This response aims to repair the damage, but if the damage is too extensive, it can lead to programmed cell death. The primary kinases that sense and initiate the DDR are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][9][10]

-

ATM is primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of replication fork collapse at the site of a cross-link.[9]

-

ATR is activated by single-stranded DNA (ssDNA) regions, which are generated during the processing of DNA adducts and stalled replication forks.[9][10]

Activation of ATM and ATR leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively.[9] This signaling cascade coordinates cell cycle arrest, activates DNA repair pathways, and can ultimately induce apoptosis, often through the p53 tumor suppressor protein.[7][11]

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The following is a representative protocol for the quantification of Bis(2-Chloroethyl)amine in a biological matrix, such as urine or plasma. This protocol is illustrative and should be optimized for specific experimental conditions.

Objective: To quantify the concentration of Bis(2-Chloroethyl)amine in a biological sample using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma, urine)

-

Bis(2-Chloroethyl)amine hydrochloride (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) in 50:50 ACN:water.

-

Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each standard, QC, and unknown sample, add 300 µL of the IS working solution in ACN.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The exact m/z values will need to be determined by infusion of the individual compounds. For Bis(2-Chloroethyl)amine (C₄H₉Cl₂N), the protonated molecule [M+H]⁺ would be approximately 142.0. For the d8-analog (C₄HD₈Cl₂N), the [M+H]⁺ would be approximately 150.1.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety Information

Bis(2-Chloroethyl)amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a corrosive and toxic compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 5. CHLOROETHYL AMINE [sdfine.com]

- 6. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(2-Chloroethyl)amine hydrochloride-d8 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended to serve as a reference for the quality control, characterization, and application of this compound in research and development settings. This compound is primarily utilized as an internal standard for the quantification of Bis(2-Chloroethyl)amine hydrochloride in various biological matrices during pharmacokinetic and metabolic studies.[1][2]

Product Identification and Specifications

This section outlines the key identifiers and typical physicochemical properties of this compound.

| Identifier | Value |

| Chemical Name | 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride[3] |

| CAS Number | 102092-04-6[3] |

| Unlabelled CAS Number | 821-48-7[3] |

| Molecular Formula | C₄H₂D₈Cl₃N[1] |

| Molecular Weight | 186.54 g/mol [1] |

| Physicochemical Property | Specification |

| Appearance | White to off-white or beige crystalline powder/solid.[3][4][5] |

| Solubility | Soluble in water.[3] |

| Melting Point | 212-214 °C |

| Storage | Store at room temperature or 4°C, sealed and protected from moisture.[1][4] |

Analytical Data Summary

The following table summarizes the typical quality control tests and their acceptance criteria for a representative batch of this compound.

| Test | Method | Specification |

| Assay | Titration | ≥98.0%[4] |

| Identification | FTIR | Conforms to structure[6] |

| Structure Confirmation | ¹H NMR Spectroscopy | Consistent with structure[4] |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % D[7] |

| Chemical Purity | HPLC | >95%[8] |

Experimental Protocols

This section details the methodologies for the key analytical experiments cited in the data summary.

Assay by Titration

The assay determines the purity of the substance by titrating the amine hydrochloride salt.

-

Principle: A non-aqueous acid-base titration is performed. The amine hydrochloride is weakly basic and can be titrated with a strong acid in a non-aqueous solvent.

-

Apparatus: Analytical balance, burette, beaker, magnetic stirrer.

-

Reagents: Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), glacial acetic acid, crystal violet indicator.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator.

-

Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.

-

The percentage purity is calculated based on the volume of titrant consumed.

-

Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its functional groups.

-

Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, creating a unique spectral fingerprint.

-

Apparatus: FTIR spectrometer.

-

Procedure:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned over the range of 4000-400 cm⁻¹.

-

The resulting spectrum is compared to a reference spectrum of Bis(2-Chloroethyl)amine hydrochloride. The presence of characteristic peaks for N-H, C-H, and C-Cl bonds confirms the identity.

-

Structure Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure. For the deuterated compound, the absence of proton signals at specific positions confirms deuteration.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by hydrogen nuclei (protons) provides information about their chemical environment.

-

Apparatus: NMR spectrometer (e.g., 400 MHz).

-

Reagents: Deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure:

-

Dissolve an accurately weighed sample in the appropriate deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

The spectrum should be consistent with the structure of the hydrochloride salt of the amine.[4] For the d8 analog, the characteristic signals for the ethyl protons will be absent, confirming the high level of deuteration.

-

Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity and detect any impurities.

-

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample separate based on their differential partitioning between the two phases.

-

Apparatus: HPLC system with a suitable detector (e.g., UV or ELSD).

-

Typical Conditions:

-

Procedure:

-

Prepare a solution of the sample in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and calculate the area percentage of the main peak to determine the purity.

-

Isotopic Purity by Mass Spectrometry

Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular mass and the relative abundance of different isotopic species.

-

Apparatus: Mass spectrometer (e.g., coupled with GC or LC, or via direct infusion).

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used.[10]

-

Procedure:

-

Prepare a dilute solution of the sample.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

The spectrum will show a peak corresponding to the molecular ion of the d8-labeled compound. The isotopic enrichment is determined by comparing the intensity of this peak to any residual peaks corresponding to partially deuterated or non-deuterated species.

-

Mechanism of Action and Signaling

While this compound is used as a stable isotope-labeled internal standard, its non-deuterated counterpart is a potent DNA alkylating agent.[3][11] Understanding its mechanism is crucial for researchers in oncology and drug development.

Bis(2-chloroethyl)amine is a bifunctional alkylating agent that forms highly reactive aziridinium ions in vivo. These ions then react with nucleophilic sites on DNA, particularly the N7 position of guanine.[12][13] Being bifunctional, one molecule can react with two different guanine bases, leading to the formation of DNA interstrand or intrastrand cross-links.[12][14] These cross-links prevent DNA strand separation, thereby blocking DNA replication and transcription.[1][13] This extensive DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways and cell death.[12][13]

Experimental and Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a chemical reference standard like this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidechem.com [guidechem.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 6. Bis(2-chloroethyl)amine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Bis(2-chloroethyl)amine Hydrochloride | LGC Standards [lgcstandards.com]

- 9. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Seta Chemicals [setachemicals.com]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 14. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

A Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8 for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Bis(2-Chloroethyl)amine hydrochloride-d8. This deuterated analog of the nitrogen mustard precursor is a critical reagent in various research applications, including its use as an internal standard in mass spectrometry-based studies and in the synthesis of labeled metabolites for pharmacokinetic and metabolism studies.

This guide provides a comparative summary of supplier specifications, outlines recommended experimental protocols for quality control, and presents a logical workflow for qualifying suppliers of this critical material.

Supplier Specifications

The quality and consistency of this compound are paramount for reliable and reproducible experimental outcomes. Below is a summary of typical specifications from various suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the chosen supplier for detailed quantitative data.

| Specification | Toronto Research Chemicals (TRC) / LGC Standards | CDN Isotopes | MedChemExpress | Alfa Chemistry |

| CAS Number | 102092-04-6 | 102092-04-6 | 102092-04-6 | 102092-04-6 |

| Molecular Formula | C₄D₈HCl₂N · HCl | (ClCD₂CD₂)₂NH·HCl | C₄H₂D₈Cl₃N | (ClCD₂CD₂)₂NH·HCl |

| Molecular Weight | 186.54 | 186.54 | 186.54 | 186.54 |

| Isotopic Enrichment | Not explicitly stated | ≥98 atom % D | Not explicitly stated | Not explicitly stated |

| Chemical Purity | Not explicitly stated | ≥98% | Information available on CoA | Not explicitly stated |

| Appearance | Not explicitly stated | Not explicitly stated | Information available on CoA | Not explicitly stated |

| Storage Conditions | +4°C | Room temperature | Room temperature | Room temperature |

| Unlabeled CAS No. | 821-48-7 | 821-48-7 | 821-48-7 | Not specified |

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is essential. The following are recommended methodologies for its quality control.

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent ion corresponding to the exact mass of the protonated molecule [M+H]⁺ of Bis(2-Chloroethyl)amine-d8. The observed mass should be compared with the theoretical exact mass.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the chemical purity of the compound and identify any non-deuterated or other impurities.

-

Methodology: A reverse-phase HPLC method is generally suitable.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or another suitable modifier.

-

Detection: UV detection at a low wavelength (e.g., 195-210 nm) or by a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak.

-

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the level of deuterium incorporation and confirm the structure of the molecule.

-

Methodology:

-

¹H NMR (Proton NMR):

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹H NMR spectrum.

-

Expected Result: The signals corresponding to the ethyl groups should be significantly diminished or absent compared to the spectrum of the non-deuterated standard, confirming high isotopic enrichment. Residual proton signals can be used to quantify the level of deuteration.

-

-

²H NMR (Deuterium NMR):

-

This technique directly observes the deuterium nuclei.

-

Acquire the ²H NMR spectrum.

-

Expected Result: The spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation.

-

-

¹³C NMR (Carbon-13 NMR):

-

Acquire the ¹³C NMR spectrum.

-

Expected Result: The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

-

-

Supplier Qualification Workflow

The selection and qualification of a supplier for a critical reagent like this compound is a crucial process for ensuring the long-term consistency and quality of research and development activities. The following diagram illustrates a logical workflow for this process.

Caption: A workflow diagram for qualifying a new supplier of a critical reagent.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to source, qualify, and utilize this compound with confidence, ensuring the integrity and success of their scientific endeavors.

A Technical Guide to the Isotopic Purity of Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the isotopic purity of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the nitrogen mustard precursor. Understanding the isotopic enrichment of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based bioanalytical methods and in mechanistic studies of drug metabolism.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the extent to which the protium (¹H) atoms at specific positions in the molecule have been replaced by deuterium (²H or D). This is a critical parameter for ensuring the accuracy and reliability of studies employing isotopically labeled compounds.

| Compound | Supplier | Isotopic Enrichment |

| Bis(2-chloroethyl)-d8-amine HCl | CDN Isotopes | 98 atom % D |

| [1] |

This table summarizes the publicly available data on the isotopic enrichment of this compound. An isotopic enrichment of 98 atom % D indicates that, on average, 98% of the hydrogen atoms at the deuterated positions are deuterium.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by measuring the mass-to-charge ratio (m/z) of ions with very high precision.[2][3][4]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), which separates them based on their precise m/z values.

-

Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: The relative abundance of the fully deuterated species (d8) is compared to the abundances of the less-deuterated species (d0 to d7). The isotopic purity is calculated from these relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to determine the level of deuteration at specific sites within a molecule.[5]

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable NMR solvent.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the protons in the non-deuterated compound provides a qualitative and semi-quantitative measure of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

-

Quantitative NMR (qNMR): For a more precise determination, quantitative ¹H NMR can be used. This involves integrating the residual proton signals at the deuterated positions and comparing them to the integral of a non-deuterated position within the molecule or to an internal standard of known concentration.

Workflow for Isotopic Purity Determination

The following diagram illustrates a general workflow for the determination of the isotopic purity of a deuterated compound.

Caption: Workflow for Determining Isotopic Purity.

Synthesis of the Non-Deuterated Analog

While specific synthesis details for the deuterated compound are proprietary, the synthesis of the non-deuterated Bis(2-Chloroethyl)amine hydrochloride is well-established and serves as a likely basis for the deuterated synthesis. It is typically synthesized from diethanolamine and thionyl chloride.[6] The reaction involves the conversion of the hydroxyl groups of diethanolamine to chlorides. For the deuterated analog, a deuterated diethanolamine starting material would be used.

Conclusion

The isotopic purity of this compound is a critical quality attribute that is confirmed using advanced analytical techniques such as HRMS and NMR spectroscopy. The high isotopic enrichment of commercially available standards ensures their suitability for demanding research applications where isotopic labeling is essential for accurate quantification and mechanistic elucidation. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for specific batch-to-batch isotopic purity data.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Deuterated Bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for deuterated bis(2-chloroethyl)amine hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of nitrogen mustard-based chemotherapeutic agents. The synthesis involves a two-step process commencing with the preparation of deuterated diethanolamine, followed by a chlorination reaction to yield the final product.

Overview of the Synthetic Pathway

The proposed synthesis of deuterated bis(2-chloroethyl)amine hydrochloride initiates with the reaction of commercially available deuterated ethylene oxide (ethylene oxide-d4) with ammonia to produce deuterated diethanolamine (diethanolamine-d8). This intermediate is subsequently chlorinated using thionyl chloride to afford the target compound, bis(2-chloroethyl-d4)amine, which is then isolated as its hydrochloride salt.

Caption: Proposed two-step synthesis of deuterated bis(2-chloroethyl)amine hydrochloride.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of deuterated bis(2-chloroethyl)amine hydrochloride.

Step 1: Synthesis of Diethanolamine-d8

This procedure is based on the established synthesis of diethanolamine from ethylene oxide and ammonia. The use of deuterated ethylene oxide is the key modification.

Reaction Scheme:

2 C₂D₄O + NH₃ → HN(CD₂CD₂OH)₂

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylene Oxide-d4 | 52.08 | (To be determined) | (To be determined) |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | (To be determined) | (To be determined) |

| Water | 18.02 | (To be determined) | - |

Procedure:

-

In a high-pressure reactor, cooled to 0-5 °C, a solution of aqueous ammonia is charged.

-

Liquefied ethylene oxide

Storage and stability of Bis(2-Chloroethyl)amine hydrochloride-d8

An In-depth Technical Guide on the Storage and Stability of Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the storage, stability, and handling of this compound. Due to the limited publicly available data specifically for the deuterated analog, this document primarily relies on information for the non-deuterated compound, Bis(2-Chloroethyl)amine hydrochloride (also known as nornitrogen mustard). The stability of the deuterated form is expected to be comparable. This guide covers recommended storage conditions, known degradation pathways, and analytical methodologies for assessing stability. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Bis(2-Chloroethyl)amine hydrochloride is a reactive bifunctional alkylating agent. Its deuterated isotopologue, this compound, is utilized in pharmaceutical research, particularly as an internal standard in mass spectrometry-based analytical methods for quantitative analysis. Given its high reactivity and hazardous nature, proper storage and a thorough understanding of its stability are critical to ensure the integrity of experimental results and the safety of laboratory personnel.

Storage and Handling

Proper storage and handling are paramount to maintain the chemical integrity of this compound and to ensure personnel safety.

Recommended Storage Conditions

Based on information from various suppliers and safety data sheets (SDS), the following storage conditions are recommended for the solid hydrochloride salt form of the compound.

Table 1: Recommended Storage Conditions for Bis(2-Chloroethyl)amine hydrochloride

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage below 15°C. For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is suggested. | To minimize thermal degradation and slow down potential solid-state reactions. Lower temperatures are critical for solutions to prevent rapid degradation. | [1][2] |

| Humidity | Keep in a dry environment with the container tightly sealed. | The compound is susceptible to hydrolysis. Minimizing exposure to moisture is crucial. | [3] |

| Light | Store in a dark place. | To prevent potential photolytic degradation. | [1] |

| Inert Atmosphere | While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage to prevent oxidation. | The compound is a reactive amine and could be susceptible to oxidation over long periods. | |

| Container | Store in the original, tightly sealed, and properly labeled container. Glass containers or lined metal cans are appropriate. The container should be corrosion-resistant. | To prevent contamination, leakage, and degradation from incompatible materials. The hydrochloride salt can be corrosive. | [4][5] |

Handling Precautions

Bis(2-Chloroethyl)amine hydrochloride is classified as a hazardous substance. It is corrosive, harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[5] All handling should be performed in a well-ventilated area, preferably in a chemical fume hood, by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]

Stability Profile

The stability of Bis(2-Chloroethyl)amine hydrochloride is highly dependent on the conditions to which it is exposed, particularly the presence of water.

Solid-State Stability

Solution Stability and Degradation Pathway

In aqueous solutions, Bis(2-Chloroethyl)amine is known to be unstable due to hydrolysis. The primary degradation mechanism involves the intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water.[4]

A study on the hydrolysis of nornitrogen mustard at 37°C and pH 7.4 demonstrated a rapid degradation with a half-life of approximately 20 minutes.[8]

Table 2: Hydrolysis Kinetics of Nornitrogen Mustard in vitro (37°C, pH 7.4)

| Process | Half-life (t½) | Citation |

| Disappearance of Nornitrogen Mustard | 20 minutes | [8] |

| Appearance of N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH) | 19 minutes | [8] |

The primary degradation products identified are:

-

N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH): The product of the first hydrolysis step.

-

N,N-bis(2-hydroxyethyl)amine (NOR-OH-OH): The product of the second hydrolysis step, which is formed in much smaller quantities.[8]

The degradation pathway can be visualized as follows:

Caption: Hydrolysis degradation pathway of Bis(2-Chloroethyl)amine.

Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. While a complete forced degradation study for this compound is not publicly available, a general approach based on ICH guidelines can be outlined.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature or 50-60°C | Hydrolysis of the chloroethyl groups, as described in section 3.2. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature or 50-60°C | Hydrolysis of the chloroethyl groups, potentially at a different rate than under acidic conditions. |

| Oxidation | 0.1% - 3% H₂O₂, room temperature | Oxidation of the amine nitrogen is a possibility. |

| Thermal | 40-80°C, solid state or in solution | May accelerate hydrolysis in the presence of moisture or lead to other decomposition pathways. |

| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | The potential for photolytic cleavage or rearrangement exists. |

Experimental Protocols

Detailed experimental protocols for the storage and stability testing of this compound are not widely published. The following sections provide methodologies based on available literature for the non-deuterated analog and general practices in pharmaceutical analysis.

Protocol for a Stability-Indicating UHPLC-MS/MS Method

This protocol is adapted from a method developed for the quantification of Bis(2-chloroethyl)amine as a genotoxic impurity.[3]

-

Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

-

Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.

-

Mobile Phase:

-

Mobile Phase A: 0.2% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 15°C.

-

Injection Volume: 2 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Specific precursor and product ion transitions would need to be optimized for Bis(2-Chloroethyl)amine-d8 and its potential degradation products.

-

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: A logical workflow for a forced degradation study.

Conclusion

This compound is a reactive and hazardous compound that requires careful storage and handling. The primary stability concern is its rapid hydrolysis in aqueous solutions. In its solid form, it is relatively stable if stored in a cool, dry, and dark environment. The development of a validated, stability-indicating analytical method, such as UHPLC-MS/MS, is crucial for accurately assessing its purity and degradation over time. While specific stability data for the deuterated analog is scarce, the information available for the non-deuterated compound provides a strong foundation for its proper use in a research setting. Researchers should perform their own stability assessments for solutions of this compound, especially if they are to be stored for any length of time before use.

References

- 1. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis and alkylating reactivity of aromatic nitrogen mustards - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 8. Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-Chloroethyl)amine hydrochloride-d8, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound valuable as an internal standard in mass spectrometry-based studies for the quantification of Bis(2-Chloroethyl)amine and its metabolites. The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic research.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from its non-deuterated counterpart, Bis(2-Chloroethyl)amine hydrochloride, due to limited availability of specific experimental data for the d8 variant.

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride | [3][4] |

| CAS Number | 102092-04-6 | [1][3][5] |

| Molecular Formula | C₄H₂D₈Cl₃N | [1] |

| Molecular Weight | 186.54 g/mol | [1][5] |

| Appearance | White to off-white powder (based on non-deuterated form) | [6][7] |

| Melting Point | 212-214 °C (for non-deuterated form) | [8][9] |

| Solubility | Soluble in water (for non-deuterated form) | [10][11][12] |

| Storage | Room temperature | [1][5] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [5] |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The solubility in water can be determined by adding increasing amounts of the solute to a fixed volume of water at a constant temperature. The solution is stirred until saturation is reached, and any undissolved solid is allowed to settle. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), after creating a calibration curve with standards of known concentrations.

Logical Relationship of Synthesis

The synthesis of Bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride is a fundamental process in the production of this and related nitrogen mustards. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for Bis(2-chloroethyl)amine hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Buy Online CAS Number 102092-04-6 - TRC - Bis(2-chloroethyl)-d8-amine HCl | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 102092-04-6 - TRC - Bis(2-chloroethyl)-d8-amine HCl | LGC Standards [lgcstandards.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bis(2-chloroethyl)amine hydrochloride, 98% Each | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Bis(2-chloroethyl)amine 98 821-48-7 [sigmaaldrich.com]

- 9. Bis(2-chloroethyl)amine 98 821-48-7 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 12. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

Methodological & Application

Application Note: Quantitative Analysis of Nitrogen Mustards by GC-MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nitrogen mustards, specifically bis(2-chloroethyl)ethylamine (HN-1), bis(2-chloroethyl)methylamine (HN-2), and tris(2-chloroethyl)amine (HN-3), in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. The use of a deuterated internal standard, such as Bis(2-chloroethyl)amine-1,1,2,2-d4, provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This methodology is critical for researchers, scientists, and drug development professionals involved in the monitoring of these compounds for safety, environmental, and clinical applications. The protocols provided cover sample preparation from both environmental and biological matrices, GC-MS instrument parameters, and data analysis.

Introduction

Nitrogen mustards are a class of cytotoxic alkylating agents. Due to their high reactivity and toxicity, sensitive and accurate analytical methods are required for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these volatile compounds. To ensure the reliability of quantitative results, the use of an internal standard is crucial. Isotopically labeled internal standards, particularly deuterated analogues of the analytes, are ideal as they exhibit similar chemical and physical properties to the target compounds, ensuring they behave similarly during extraction, derivatization, and chromatographic analysis. This application note provides detailed protocols for the GC-MS analysis of HN-1, HN-2, and HN-3, employing a deuterated internal standard to achieve high-quality quantitative data.

Experimental Protocols

Sample Preparation

1.1. Environmental Samples (e.g., Sand, Soil)

This protocol is adapted for the extraction of nitrogen mustards from solid environmental matrices.

-

Extraction:

-

Weigh 1 g of the sand or soil sample into a glass vial.

-

Spike the sample with a known concentration of the deuterated internal standard (e.g., Bis(2-chloroethyl)amine-1,1,2,2-d4 hydrochloride).

-

Add 5 mL of a suitable extraction solvent such as dichloromethane or acetone.

-

Vortex the sample for 2 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial.

-

The extract is now ready for GC-MS analysis.

-

1.2. Biological Samples (e.g., Plasma, Urine) - Analysis of Hydrolysis Products

Direct analysis of parent nitrogen mustards in biological fluids is challenging due to their high reactivity and rapid metabolism. Therefore, the analysis of their hydrolysis products, such as diethanolamines, is a common approach. For this, derivatization is required.

-

Solid-Phase Extraction (SPE) and Derivatization:

-

To 1 mL of plasma or urine, add a known amount of a deuterated internal standard for the hydrolysis products (e.g., TEA-d12).

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection: 1 µL, splitless mode

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

**Ionization Mode

Application Note: Quantitative Analysis of Cyclophosphamide and its Metabolites using Bis(2-Chloroethyl)amine hydrochloride-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide is a widely used prodrug in cancer chemotherapy that requires metabolic activation to exert its cytotoxic effects. The complex metabolic pathway leads to the formation of both active and inactive metabolites, making the quantitative analysis of these compounds crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding inter-patient variability. This application note provides a detailed protocol for the simultaneous quantification of cyclophosphamide and its major metabolites in human plasma using a robust LC-MS/MS method with Bis(2-Chloroethyl)amine hydrochloride-d8 as an internal standard.

Cyclophosphamide Metabolism

Cyclophosphamide is metabolized by cytochrome P450 enzymes in the liver, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide. This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be detoxified by aldehyde dehydrogenase to the inactive carboxyphosphamide or can spontaneously decompose to form the cytotoxic agent phosphoramide mustard and the urotoxic byproduct acrolein. 4-hydroxycyclophosphamide can also be oxidized to the inactive 4-ketocyclophosphamide. Another minor pathway involves the N-dechloroethylation of cyclophosphamide, leading to the formation of neurotoxic chloroacetaldehyde.

Figure 1: Metabolic pathway of Cyclophosphamide.

Quantitative Analysis Data

The following tables summarize the typical mass spectrometric parameters and performance data for the quantitative analysis of cyclophosphamide and its metabolites using an LC-MS/MS method with this compound as the internal standard.

Table 1: Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cyclophosphamide | 261.1 | 140.0 | 100 | 25 |

| 4-Hydroxycyclophosphamide-Semicarbazide | 334.1 | 158.1 | 100 | 20 |

| 4-Ketocyclophosphamide | 275.1 | 156.1 | 100 | 22 |

| Carboxyphosphamide | 291.1 | 156.1 | 100 | 18 |

| Bis(2-Chloroethyl)amine-d8 (IS) | 150.1 | 86.1 | 50 | 15 |

Table 2: Method Performance Characteristics

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Cyclophosphamide | 5 | 5000 | < 10 | < 12 | 90-110 |

| 4-Hydroxycyclophosphamide | 10 | 1000 | < 15 | < 15 | 85-115 |

| 4-Ketocyclophosphamide | 10 | 1000 | < 12 | < 14 | 88-112 |

| Carboxyphosphamide | 20 | 2000 | < 15 | < 15 | 85-115 |

Experimental Protocols

The following section details the experimental procedures for the quantitative analysis of cyclophosphamide and its metabolites.

Sample Preparation

Due to the instability of 4-hydroxycyclophosphamide in plasma, derivatization with semicarbazide is required immediately after sample collection.

-

Materials:

-

Human plasma (collected in EDTA tubes)

-

Semicarbazide hydrochloride solution (100 mg/mL in water)

-

This compound internal standard (IS) working solution (1 µg/mL in methanol)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Centrifuge

-

Vortex mixer

-

-

Procedure:

-

To 100 µL of human plasma, add 10 µL of semicarbazide hydrochloride solution. Vortex briefly.

-

Incubate the mixture at room temperature for 15 minutes to allow for derivatization of 4-hydroxycyclophosphamide.

-

Add 20 µL of the this compound internal standard working solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (95% Mobile Phase A).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cyclophosphamide metabolites is depicted below.

Application Note and Protocol for the LC-MS/MS Detection of Nitrogen Mustard Hydrolysis Products

Abstract

Nitrogen mustards (NMs), including HN1, HN2, and HN3, are potent vesicant chemical warfare agents. Due to their high reactivity and short half-life, direct detection in biological and environmental samples is challenging. However, their stable hydrolysis products, N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), and triethanolamine (TEA), serve as reliable biomarkers for exposure. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of these ethanolamines in urine and serum samples. The described method is crucial for the verification of the Chemical Weapons Convention (CWC) and for monitoring potential exposures.

Introduction

Nitrogen mustards are alkylating agents that pose a significant threat due to their severe toxic effects on the skin, eyes, and respiratory tract. Upon exposure, NMs rapidly hydrolyze in aqueous environments and biological systems to form their corresponding ethanolamines: HN1 hydrolyzes to EDEA, HN2 to MDEA, and HN3 to TEA. These hydrolysis products are more stable and can be detected in bodily fluids, making them ideal biomarkers for confirming exposure.

LC-MS/MS has emerged as the preferred analytical technique for the detection of these polar compounds due to its high sensitivity, selectivity, and ability to handle complex biological matrices. Various chromatographic strategies, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and porous graphitic carbon (PGC) columns, have been successfully employed to achieve adequate retention and separation of these hydrophilic analytes. This protocol outlines a robust and validated LC-MS/MS method suitable for researchers, scientists, and drug development professionals involved in toxicology, clinical diagnostics, and defense-related research.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of nitrogen mustard hydrolysis products.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate, Ammonium hydroxide.

-

Reagents: N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), Triethanolamine (TEA), and their corresponding isotopically labeled internal standards (e.g., D12-TEAOH).

-

Solid-Phase Extraction (SPE) Cartridges: Silica, Porous Graphitic Carbon (PGC), or Oasis HLB cartridges.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Biological Matrix: Human urine or serum.

Sample Preparation Protocol

This protocol is adapted from methodologies described for the analysis of ethanolamines in urine and serum.

-

Sample Collection: Collect a minimum of 0.5 mL of urine or serum.

-

Internal Standard Spiking: To each sample, add an appropriate amount of the isotopically labeled internal standard mixture (e.g., D12-TEAOH at a final concentration of 25 ng/mL). Vortex for 10 seconds and let stand at room temperature for at least 1 hour.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge (e.g., Silica, PGC, or Oasis HLB) sequentially with methanol and then ultrapure water.

-

Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering matrix components. For example, with Oasis HLB, a wash with 5% methanol in 50 mM ammonium bicarbonate can be used. For silica cartridges, a specific wash solvent should be optimized.

-

Elution: Elute the analytes of interest using an appropriate solvent. For Oasis HLB, acetonitrile can be used for elution.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60°C).

-

Reconstitute the dried residue in a suitable volume (e.g., 50 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

-

LC-MS/MS Method

The following parameters are a general guideline and should be optimized for the specific instrument and column used.

Liquid Chromatography

-

Column: A porous graphitic carbon (PGC) column or a HILIC column is recommended for good retention of these polar analytes. A standard C18 column can also be used, often with specific mobile phase modifiers.

-

Mobile Phase A: 5 mM Ammonium Formate in Water, pH adjusted with formic acid or ammonium hydroxide depending on the column chemistry. For high pH separations on a PGC column, an eluent like ammonium hydroxide in water can be used.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient elution is typically employed to separate the analytes from matrix interferences. An example gradient could be a linear increase from a low percentage of mobile phase B to a high percentage over several minutes.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The protonated molecules [M+H]+ are typically used as precursor ions. Product ions should be optimized by infusing individual standards. Example transitions are provided in the table below.

-

Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity. A CE of around 15 eV has been reported for these compounds.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various published methods for the LC-MS/MS analysis of nitrogen mustard hydrolysis products.

| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Reference |

| MDEA | Urine | 0.5 - 500 | 0.4 | - | |

| EDEA | Urine | 0.5 - 250 | 5.5 | - | |

| TEA | Urine | 5 - 500 | 6.3 | - | |

| MDEA | Urine | - | - | 0.96 | |

| EDEA | Urine | - | - | 0.41 | |

| MDEA | Serum | - | - | 15-20 | |

| EDEA | Serum | - | - | 15-20 | |

| MDEA | Water | - | - | 0.050 (ppb) |

|

Application Notes and Protocols for Bis(2-Chloroethyl)amine hydrochloride-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-Chloroethyl)amine hydrochloride-d8 is the deuterium-labeled form of Bis(2-Chloroethyl)amine hydrochloride, a reactive alkylating agent. In pharmaceutical research, deuterated compounds are valuable tools in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially altering the metabolic profile of a drug. This alteration can be leveraged to improve pharmacokinetic properties or, more commonly, to serve as an ideal internal standard for quantitative bioanalysis using mass spectrometry. This compound, due to its identical chemical properties but different mass, co-elutes with the non-deuterated analyte but is distinguishable by a mass spectrometer, allowing for precise quantification in complex biological matrices.

Applications

-

Internal Standard in Pharmacokinetic Studies: The primary application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Bis(2-Chloroethyl)amine in biological samples such as plasma, urine, and tissue homogenates. Its use helps to correct for variability in sample preparation and instrument response, leading to higher accuracy and precision in pharmacokinetic parameter determination.

-

Metabolic Fate Studies: Deuterium labeling can be used to trace the metabolic fate of the parent compound. By analyzing the mass shifts in metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in the biotransformation of Bis(2-Chloroethyl)amine.

-

Therapeutic Drug Monitoring (TDM): In clinical settings, accurate measurement of drug concentration is crucial for optimizing dosage regimens. This compound can be used as an internal standard in TDM assays for drugs that are structurally related to or are metabolized to Bis(2-Chloroethyl)amine.

Chemical Properties

| Property | Value |

| Chemical Formula | C₄H₂D₈Cl₃N |

| Molecular Weight | 186.54 g/mol |

| CAS Number | 102092-04-6 |

| Appearance | White to beige crystalline powder |

| Solubility | Soluble in water |

| Storage | Store at room temperature, protected from moisture. |

| Unlabeled CAS Number | 821-48-7 |

| Synonyms | Bis(2-chloroethyl)-d8-amine HCl, 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine hydrochloride |

Representative Pharmacokinetic Data

The following table presents representative pharmacokinetic data for a similar small molecule alkylating agent, demonstrating the type of quantitative results obtained in a typical pharmacokinetic study. This data is for illustrative purposes and the actual parameters for Bis(2-Chloroethyl)amine may vary.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Maximum Concentration) | h | 1.5 ± 0.5 |

| AUC₀-t (Area Under the Curve) | ng*h/mL | 7500 ± 1200 |

| t₁/₂ (Half-life) | h | 4.2 ± 0.8 |

| CL (Clearance) | L/h/kg | 0.5 ± 0.1 |

| Vd (Volume of Distribution) | L/kg | 3.0 ± 0.6 |

Experimental Protocols

Protocol 1: Quantification of Bis(2-Chloroethyl)amine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the determination of Bis(2-Chloroethyl)amine concentrations in rat plasma for pharmacokinetic studies.

1. Materials and Reagents:

-

Bis(2-Chloroethyl)amine hydrochloride

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water,

Application Notes and Protocols for the Analysis of Bis(2-Chloroethyl)amine

Introduction

Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard, is a reactive alkylating agent and a key intermediate in the synthesis of several chemotherapeutic agents. As a potential genotoxic impurity (GTI), its detection and quantification at trace levels in drug substances and environmental samples are of significant importance for ensuring product quality and safety. This document provides detailed application notes and protocols for the analysis of Bis(2-chloroethyl)amine using various liquid chromatography (LC) techniques, with a focus on mobile phase composition.

Analytical Approaches

The analysis of the highly polar and reactive Bis(2-chloroethyl)amine presents unique challenges. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods have been successfully developed. Gas chromatography (GC) is also a viable technique, often requiring derivatization to improve volatility and thermal stability. This note will focus on the more extensively documented LC methods.

Liquid Chromatography (LC) Methods

A summary of various LC methods for the analysis of Bis(2-chloroethyl)amine is presented below. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Mobile Phase Composition and Chromatographic Conditions

| Method | Chromatography Mode | Column | Mobile Phase A | Mobile Phase B | Composition | Flow Rate | Detection | Reference |

| 1 | Reversed-Phase | ACE 3 C18 (100 x 4.6 mm, 3.0 µm) | 0.2% Formic Acid in Water | Methanol | Isocratic: 45:55 (v/v) | 0.5 mL/min | UHPLC-MS/MS | [1] |

| 2 | HILIC | SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm) | 50 mM Ammonium Acetate, pH 5.9 | Acetonitrile | Isocratic: 15:85 (v/v) | 1.0 mL/min | ELSD | [2] |

| 3 | HILIC | Primesep B (150 x 4.6 mm, 5.0 µm) | 10 mM Ammonium Formate, pH 3.0 | Acetonitrile | Isocratic: 5:95 (v/v) | 0.8 mL/min | HILIC-MS | [3] |

| 4 | Cyano Column | Agilent Zorbax SB-CN (150 x 4.6 mm, 3.5 µm) | 10 mM K₂HPO₄, pH 8.0 | Acetonitrile | Isocratic: 40:60 (v/v) | 0.8 mL/min | HPLC-UV (195 nm) | [4] |

Experimental Protocols

Method 1: Reversed-Phase UHPLC-MS/MS

This method is suitable for the sensitive quantification of Bis(2-chloroethyl)amine as a genotoxic impurity in drug substances like aripiprazole.[1]

-

Instrumentation: Waters Acquity UPLC H-class system with a Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[1]

-

Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[1]

-

Mobile Phase: An isocratic mixture of 45% 0.2% formic acid in Milli-Q water (Mobile Phase A) and 55% methanol (Mobile Phase B).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Autosampler Temperature: 15°C.[1]

-

Injection Volume: 2 µL.[1]

-

MS Detection: Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).[1]

-

Retention Time: Approximately 2.00 min.[1]

Method 2: HILIC with ELSD Detection

This method provides an alternative approach for the analysis of Bis(2-chloroethyl)amine, particularly when MS detection is not available.

-

Instrumentation: Agilent 1260 with an Evaporative Light Scattering Detector (ELSD).[2]

-

Column: SeQuant® ZIC®-HILIC (150x4.6 mm, 5 µm, 200 Å).[2]

-

Mobile Phase: An isocratic mixture of 85% acetonitrile and 15% 50 mM ammonium acetate, pH 5.9.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 10 µL.[2]

-

Sample Preparation: Dissolve 0.5 mg/mL of the sample in the mobile phase.[2]

Method 3: HILIC-MS for Genotoxic Impurity Analysis

This HILIC-MS method was developed for the analysis of 2-chloro-N-(2-chloroethyl)ethanamine (a related nitrogen mustard) in the vortioxetine manufacturing process and is applicable to Bis(2-chloroethyl)amine.[3]

-

Instrumentation: Acquity UPLC H-Class system with a QDa mass detector.[3]

-

Column: Primesep B (150 × 4.6 mm, 5.0 µm).[3]

-

Mobile Phase: An isocratic mixture of 95% acetonitrile and 5% 10 mM ammonium formate buffer, pH 3.0.[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Column Temperature: 35°C.[3]

-

MS Detection: Positive ion mode, with the quadrupole mass analyzer in selected-ion monitoring (SIM) mode using the target ion at m/z 142 as [M+H]⁺.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Bis(2-chloroethyl)amine in a pharmaceutical or environmental sample.

Caption: General experimental workflow for Bis(2-chloroethyl)amine analysis.

Logic of Mobile Phase Selection

The choice of mobile phase is critical and is dictated by the physicochemical properties of Bis(2-chloroethyl)amine and the stationary phase (column).

Caption: Logic for selecting RP vs. HILIC for polar analyte analysis.

References

Application Note: Optimization of Mass Spectrometry Parameters for the Quantification of Bis(2-Chloroethyl)amine hydrochloride-d8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard compound, is a reactive molecule of significant interest in pharmaceutical development and toxicology due to its classification as a potential genotoxic impurity (GTI). Accurate and sensitive quantification of such compounds is crucial. The use of a stable isotope-labeled internal standard, such as Bis(2-Chloroethyl)amine hydrochloride-d8, is essential for robust and reliable quantification by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing.

This application note provides a detailed protocol for the optimization of mass spectrometry parameters for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. The methodologies described herein are intended to serve as a comprehensive guide for researchers developing quantitative LC-MS/MS assays for this analyte.

Experimental Workflow

The overall experimental workflow for the optimization of mass spectrometry parameters for this compound is depicted below. This process begins with the preparation of a standard solution, followed by direct infusion into the mass spectrometer to determine the optimal precursor and product ions, and finally, the fine-tuning of critical source and compound-specific parameters.

Application Notes and Protocols: Bis(2-Chloroethyl)amine hydrochloride-d8 in Clinical Toxicology Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction